molecular formula C17H19N5OS2 B2539727 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886927-02-2

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2539727
CAS RN: 886927-02-2
M. Wt: 373.49
InChI Key: MQLXBZYHFOPSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a 1,2,4-triazole ring, and an acetamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The 1,2,4-triazole ring is a type of triazole, a class of azole heterocycles that consist of three nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as nucleophilic substitution, condensation, and cyclization . The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and 1,2,4-triazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. This often contributes to the stability of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions. It can act as a nucleophile, donating its pair of non-bonding electrons to form a new bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and acetamide could enhance its solubility in polar solvents .

Scientific Research Applications

    Anti-inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects . Researchers investigate how this compound interacts with inflammatory pathways and its potential as a nonsteroidal anti-inflammatory drug (NSAID).

    Anticancer Activity: Some thiophene derivatives demonstrate anticancer properties . Investigating the mechanism of action and optimizing the structure could lead to novel cancer therapies.

    Antimicrobial Effects: Thiophene derivatives, including the compound , may have antimicrobial activity . Researchers study their effectiveness against bacteria and fungi.

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Investigating their protective effects on metal surfaces is essential for preventing corrosion.

Voltage-Gated Sodium Channel Blockers

The compound’s structure resembles articaine, a voltage-gated sodium channel blocker used as a dental anesthetic in Europe . Researchers may explore its potential in this context.

Metal Complexing Agents

Thiophene derivatives can act as metal complexing agents . Understanding their coordination chemistry is valuable for applications in catalysis and materials science.

Anti-Atherosclerotic Properties

The compound’s potential anti-atherosclerotic effects are intriguing . Investigating its impact on lipid metabolism and vascular health could yield valuable insights.

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXBZYHFOPSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.